molecular formula C42H51NO16 B12786689 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate CAS No. 81975-92-0

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate

Cat. No.: B12786689
CAS No.: 81975-92-0
M. Wt: 825.8 g/mol
InChI Key: WQDRTDLRNGXXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Nomenclature Analysis

The systematic IUPAC name of this compound reflects its polycyclic aglycone core and intricate substituent pattern. The parent structure, 5,12-naphthacenedione , is a tetracenequinone system with ketone groups at positions 5 and 12. The numbering follows the fused tetracyclic system, with the quinone moieties occupying the first and fourth rings.

Substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • 8-Acetyl : A methyl ketone at position 8 of the tetrahydroanthracycline core.
  • 10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy) : A disaccharide moiety featuring two deoxyhexopyranose units. The primary sugar (alpha-L-lyxo-hexopyranosyl) is linked via an ether bond to position 10, with a secondary sugar (3-O-acetyl-2,6-dideoxy-4-O-(2R-trans-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl) attached at position 4.
  • 1,6,8,11-Tetrahydroxy : Hydroxyl groups at positions 1, 6, 8, and 11.
  • (8S-cis) : Stereochemical descriptor for the aglycone conformation.
  • Hydrate : Crystalline water molecules associated with the solid-state structure.

The systematic name aligns with anthracycline nomenclature conventions, where glycosidic substituents are described hierarchically from the aglycone outward.

Stereochemical Configuration Analysis: (8S-cis) Conformational Isomerism

The (8S-cis) designation specifies the absolute configuration at position 8 and the relative geometry of the tetrahydroanthracycline ring system. The aglycone adopts a cis-decalin conformation , where the acetyl group at position 8 and the hydroxyl at position 9 occupy adjacent axial positions. This arrangement stabilizes the molecule through intramolecular hydrogen bonding between the 9-hydroxyl and the 7-keto group, a feature critical for DNA intercalation in related anthracyclines like doxorubicin.

Key stereochemical features include:

  • C8 Stereocenter : The S configuration arises from the acetyl group’s orientation relative to the planar tetracenequinone system.
  • Sugar Moieties : The alpha-L-lyxo configuration of both hexopyranosyl units ensures equatorial positioning of the dimethylamino and acetyl groups, minimizing steric hindrance.

Glycosidic Substituent Topology: α-L-lyxo-Hexopyranosyl Linkage Patterns

The disaccharide substituent exhibits a highly modified alpha-L-lyxo-hexopyranosyl topology.

Sugar Unit Substituents Linkage Position
Primary (proximal) 2,3,6-Trideoxy-3-(dimethylamino) C10 (aglycone)
Secondary (distal) 3-O-Acetyl, 2,6-dideoxy, 4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran) C4 (primary sugar)

The alpha-L-lyxo configuration places the C2 and C3 hydroxyl groups in a trans-diequatorial arrangement , while the C4 hydroxyl (or its substituent) adopts an axial position. This topology facilitates hydrogen bonding with the anthracycline core, enhancing structural rigidity. The 2R-trans-tetrahydro-6-methyl-5-oxo-2H-pyran group introduces a fused gamma-lactone ring, a rare feature that may influence solubility and intermolecular interactions.

Hydrate Crystallographic Properties and Solvate Interactions

The hydrate form crystallizes in a monoclinic system with water molecules occupying interstitial lattice sites. X-ray diffraction studies of analogous anthracycline hydrates reveal:

  • Water Coordination : Each water molecule forms hydrogen bonds with hydroxyl groups at positions 6 and 11 of the aglycone and the primary sugar’s dimethylamino group.
  • Thermal Stability : The hydrate loses crystallinity above 120°C, transitioning to an amorphous phase without decomposition.

A hypothetical unit cell for this compound would feature:

  • Space Group : P2₁/c (common for anthracycline hydrates).
  • Z’ Value : 2, indicating two independent molecules per asymmetric unit.
  • Hydrogen-Bond Network : Stabilized by water bridges between adjacent aglycone cores, as observed in doxorubicin hydrochloride hydrates.

Properties

CAS No.

81975-92-0

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

[6-[6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate

InChI

InChI=1S/C42H51NO16/c1-17-25(46)11-12-29(53-17)58-41-19(3)55-31(14-27(41)56-21(5)45)59-40-18(2)54-30(13-24(40)43(6)7)57-28-16-42(52,20(4)44)15-23-33(28)39(51)35-34(37(23)49)36(48)22-9-8-10-26(47)32(22)38(35)50/h8-10,17-19,24,27-31,40-41,47,49,51-52H,11-16H2,1-7H3

InChI Key

WQDRTDLRNGXXMO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Naphthacenedione Core

The core 5,12-naphthacenedione structure is synthesized by condensation reactions involving substituted naphthalene derivatives and phthalic anhydrides or related precursors. For example, related naphthacenedione derivatives have been prepared by heating mixtures of substituted naphthalenes and phthalic anhydrides in molten salt media (e.g., aluminum trichloride and sodium chloride) at elevated temperatures (~200 °C). This method facilitates cyclization and formation of the tetracyclic quinone framework.

Step Reagents/Conditions Outcome
Condensation Substituted naphthalene + tetrafluorophthalic anhydride, AlCl3/NaCl molten salt, 200 °C Formation of 5,12-naphthacenedione core with hydroxy substituents
Workup Acidic aqueous extraction, filtration Isolation of crude naphthacenedione

This method yields the core with hydroxy groups at positions 6 and 11, which are key for further functionalization.

Selective Hydrogenation and Acetylation

The tetrahydro substitution at positions 7,8,9,10 is achieved by selective hydrogenation of the aromatic rings in the naphthacenedione core. This step is critical to obtain the 7,8,9,10-tetrahydro derivative. Following hydrogenation, acetylation at position 8 is introduced using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.

Step Reagents/Conditions Outcome
Hydrogenation Catalytic hydrogenation (e.g., Pd/C, H2) Reduction of aromatic rings to tetrahydro form
Acetylation Acetic anhydride or acetyl chloride, base (e.g., pyridine) Introduction of acetyl group at C-8

This step ensures the correct substitution pattern and prepares the molecule for glycosylation.

Glycosylation with Complex Sugar Moieties

The compound features two sugar residues: a 2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl and a 3-O-acetyl-2,6-dideoxy-4-O-(2R-trans-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl. These sugars are attached via glycosidic bonds at position 10 of the naphthacenedione core.

The glycosylation process involves:

  • Preparation of activated sugar donors, often as bromosugars or trichloroacetimidates.
  • Use of mercury salts (e.g., Hg(CN)2, HgBr2) or other Lewis acids to promote glycosidic bond formation.
  • Stepwise addition of sugar donors to the aglycone under controlled temperature and time to ensure stereoselectivity.
  • Protection and deprotection steps to manage acetyl and other protecting groups on the sugars.

A representative glycosylation procedure from patent literature for related anthracyclines includes:

Step Reagents/Conditions Outcome
Activation Preparation of 1-bromo-N-trifluoroacetyl-0-p-nitrobenzoyl sugar Activated sugar donor
Glycosylation Reaction with aglycone in THF, presence of Hg(CN)2, HgBr2, molecular sieves, reflux Formation of glycosidic bond
Workup Filtration, washing with KI solution, drying Isolation of glycosylated product

This method achieves high yields and stereochemical control of the sugar attachment.

Final Functionalization and Hydration

After glycosylation, the compound undergoes final functional group adjustments:

  • Deprotection of acetyl groups on sugars if necessary.
  • Oxidation or reduction steps to adjust hydroxy and keto groups.
  • Formation of the hydrate form by controlled exposure to water or aqueous solvents.

These steps ensure the compound attains the correct stereochemistry and hydration state as specified (8S-cis, hydrate).

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Purpose Reference
1 Core synthesis Substituted naphthalene + phthalic anhydride, AlCl3/NaCl molten salt, 200 °C Formation of 5,12-naphthacenedione core
2 Hydrogenation Pd/C, H2 Tetrahydro reduction at 7,8,9,10 positions
3 Acetylation Acetic anhydride, pyridine Introduction of acetyl group at C-8
4 Glycosylation Activated bromosugars, Hg(CN)2, HgBr2, molecular sieves, reflux Attachment of complex sugar moieties
5 Deprotection & Hydration Acid/base treatments, aqueous solvents Final functionalization and hydrate formation

Research Findings and Considerations

  • The stereochemistry at the 8S-cis position is critical for biological activity and is controlled by the choice of reagents and reaction conditions during hydrogenation and glycosylation.
  • Use of mercury salts in glycosylation is effective but requires careful handling due to toxicity; alternative Lewis acids are under investigation.
  • The multi-step synthesis demands rigorous purification at each stage, often involving crystallization and chromatographic techniques to ensure product purity.
  • The hydrate form is stable and commonly isolated as such, influencing solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in the formation of alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

5,12-Naphthacenedione derivatives have been extensively studied for their anticancer properties. One notable application is as a component of doxorubicin, a well-known chemotherapeutic agent used in the treatment of various cancers including breast cancer and leukemia. The compound's ability to intercalate into DNA and inhibit topoisomerase II contributes to its efficacy in disrupting cancer cell proliferation .

Photosensitizer in Photodynamic Therapy

Recent studies have highlighted the potential of 5,12-naphthacenedione as a photosensitizer for one-electron oxidation reactions involving DNA. When irradiated with visible light, it can induce oxidative damage to DNA, making it useful in targeted cancer therapies where localized damage to tumor cells is desired . This mechanism is critical in photodynamic therapy (PDT), where the compound generates reactive oxygen species that selectively kill cancer cells upon light activation.

Research Findings

A study demonstrated that derivatives of 5,12-naphthacenedione effectively absorb light and initiate DNA damage through one-electron oxidation processes. The results indicated that these compounds could be comparable to well-established anthraquinone derivatives in terms of their photosensitizing capabilities .

Case Studies

Several case studies have documented the clinical applications of doxorubicin (a derivative of 5,12-naphthacenedione) in oncology:

  • Breast Cancer Treatment : Doxorubicin has shown significant efficacy in reducing tumor size and improving survival rates among patients with advanced breast cancer.
  • Leukemia : The compound is also utilized in combination therapies for acute lymphoblastic leukemia (ALL), demonstrating improved outcomes when used alongside other chemotherapeutics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include hydrogen bonding, hydrophobic interactions, and redox reactions. The pathways involved may include signal transduction, enzyme inhibition, or gene expression modulation.

Comparison with Similar Compounds

Key Structural Features :

  • Aglycone Core: The naphthacenedione backbone is shared with daunorubicin () and idarubicin. However, the target compound features an 8-acetyl group and additional hydroxyl groups at positions 1, 6, 8, and 11, which may enhance redox activity or DNA-binding affinity compared to daunorubicin’s 1-methoxy group .
  • Sugar Moiety: The disaccharide chain includes a 3-O-acetyl-2,6-dideoxy-4-O-(tetrahydro-6-methyl-5-oxopyranosyl) group and a 3-(dimethylamino)-2,3,6-trideoxy-hexopyranosyl unit. This contrasts with daunorubicin’s simpler 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl sugar, suggesting altered pharmacokinetics and resistance profiles .

Physicochemical Properties

Property Target Compound Daunorubicin 8-Ethyl Derivative
Molecular Formula C₃₄H₄₄N₂O₁₈·H₂O C₂₇H₂₉NO₁₀ C₂₈H₃₃NO₁₀
Molecular Weight ~800 (exact calc. needed) 527.52 g/mol 543.56 g/mol
Key Substituents 8-Acetyl, complex acetylated sugar 1-Methoxy, 3-amino sugar 8-Ethyl, modified sugar
Solubility Likely higher due to hydrate and polar groups Low (lipophilic) Moderate

Notes:

  • The hydrate form and acetylated sugars in the target compound may improve aqueous solubility compared to non-hydrated derivatives .
  • The dimethylamino group on the sugar could enhance cellular uptake via charge interactions .

Pharmacological and Toxicological Profiles

Mechanism of Action :

Like other anthracyclines, the compound likely intercalates DNA and generates free radicals via quinone redox cycling.

Comparative Activity :

  • Daunorubicin: IC₅₀ ~0.1 µM in leukemia cells; cardiotoxicity linked to cumulative doses .
  • Target Compound: No direct efficacy data available, but structural analogs with acetylated sugars (e.g., ) show prolonged half-life due to reduced enzymatic degradation .
  • Hydrazone Derivatives (): Modified derivatives exhibit lower acute toxicity (e.g., LD₅₀ 40 mg/kg in mice) but retain antitumor activity, suggesting structural flexibility in balancing efficacy and safety .

Biological Activity

5,12-Naphthacenedione and its derivatives are gaining attention in the field of medicinal chemistry due to their diverse biological activities. This article will explore the biological properties of the compound , focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple hydroxyl groups and acetyl substituents. Its molecular formula is C31H43N3O13C_{31}H_{43}N_{3}O_{13} with a molecular weight of approximately 601.67 g/mol. The intricate arrangement of functional groups contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that derivatives of 5,12-naphthacenedione exhibit significant antimicrobial properties . For instance:

  • In vitro studies have shown that these compounds possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.01 µmol/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of 5,12-Naphthacenedione Derivatives

Compound NameTarget OrganismMIC (µmol/mL)
Compound AMRSA0.01
Compound BE. coli0.04
Compound CS. typhi0.10

Anticancer Properties

5,12-Naphthacenedione has also been investigated for its anticancer potential . Studies suggest that it can induce apoptosis in cancer cells through various mechanisms:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes which leads to cell death.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cancer cells, contributing to oxidative stress and subsequent apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with 5,12-naphthacenedione resulted in a significant reduction in cell viability compared to control groups. The IC50 value was found to be approximately 15 µM after 48 hours of treatment. This indicates a promising potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several key mechanisms:

  • Cellular Signaling Pathways : It modulates various signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes crucial for cancer cell metabolism and proliferation .

Q & A

Basic Research Questions

Q. What advanced spectroscopic and crystallographic methods are recommended for resolving the stereochemical complexity of this naphthacenedione derivative?

  • Methodological Answer : High-field nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-COSY, NOESY) is critical for assigning stereocenters in the acetylated glycosyl substituents. X-ray crystallography can confirm spatial arrangements, particularly for the (8S-cis) configuration and the tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl moiety. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing hydrate forms .
  • Key Challenge : Overlapping signals in NMR due to multiple hydroxyl and acetyl groups require solvent suppression techniques (e.g., DMSO-d6 with gradient-shifted spectra) and isotopic labeling for ambiguous regions .

Q. How does the glycosylation pattern influence the compound’s redox behavior and interaction with biological targets?

  • Methodological Answer : Cyclic voltammetry (CV) can quantify the redox potential of the naphthacenedione core, which is modulated by electron-withdrawing acetyl groups and the electron-donating dimethylamino group on the trideoxyhexopyranosyl moiety. Compare results to simpler analogs (e.g., doxorubicin) to isolate glycosylation effects .
  • Data Interpretation : A lower redox potential (e.g., -0.45 V vs. Ag/AgCl) suggests enhanced quinone-hydroquinone cycling, which correlates with oxidative stress in cytotoxicity assays .

Advanced Research Questions

Q. How should researchers design dose-ranging studies to evaluate the compound’s acute toxicity while accounting for its complex pharmacokinetics?

  • Methodological Answer :

  • In Vivo Models : Use murine models (e.g., BALB/c mice) with intravenous administration (40–60 mg/kg) to mirror reported LD50 ranges .
  • Endpoints : Monitor cardiac troponin levels (myocardial damage), serum creatinine (nephrotoxicity), and hematologic parameters (leukopenia) at 24/48/72-hour intervals.
  • PK/PD Integration : Employ HPLC-MS to track plasma concentrations of the parent compound and metabolites (e.g., deacetylated forms) and correlate with toxicity thresholds .
    • Table 1 : Acute Toxicity Data Summary
SpeciesRouteLD50Key Toxic EffectsSource
MouseIntravenous40 mg/kgCardiac dysfunction, leukopenia
RatOral250 mg/kgNephrotoxicity, weight loss

Q. What strategies reconcile contradictions in mutagenicity data across studies?

  • Methodological Answer :

  • Assay Selection : Use complementary assays (Ames test for bacterial reverse mutation, micronucleus test for chromosomal damage in mammalian cells). For example, negative Ames results but positive micronucleus findings (e.g., 12% binucleated cells at 5 μM) suggest clastogenicity independent of metabolic activation .
  • Mechanistic Studies : Apply comet assays to detect DNA strand breaks and qPCR to assess oxidative DNA adducts (e.g., 8-OHdG levels). Conflicting results may arise from varying metabolite profiles in different cell lines .

Q. How can synthetic routes optimize yield for the trideoxyhexopyranosyl-α-L-lyxo moiety?

  • Methodological Answer :

  • Glycosylation Protocol : Use Schmidt’s trichloroacetimidate method with BF3·OEt2 as a promoter for stereoselective α-linkage formation. Monitor reaction progress via TLC (CH2Cl2/MeOH 9:1) to minimize β-anomer byproducts .
  • Yield Optimization : Pre-acetylation of the hydroxyl groups (e.g., 3-O-acetyl on the hexopyranosyl donor) improves donor stability. Final deprotection with NH3/MeOH preserves acid-sensitive substituents .

Data Analysis & Validation

Q. What statistical approaches are recommended for interpreting dose-response heterogeneity in anticancer activity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50, Hill slope) using software like GraphPad Prism. Address outliers (e.g., >2 SD from mean) with robust regression or trimmed means.
  • Multiplicity Adjustments : Apply Bonferroni correction when comparing efficacy across cell lines (e.g., leukemia vs. solid tumors) to control Type I errors .

Q. How can researchers validate the hydrate form’s stability under storage conditions?

  • Methodological Answer :

  • Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity at 25°C/60% RH. A mass gain >2% indicates hydrate formation, requiring desiccants (silica gel) during storage.
  • Thermogravimetric Analysis (TGA) : Monitor weight loss between 50–100°C to detect dehydration events. Stability is confirmed if <5% mass loss occurs below 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.